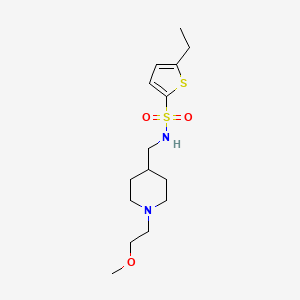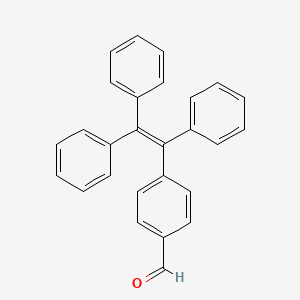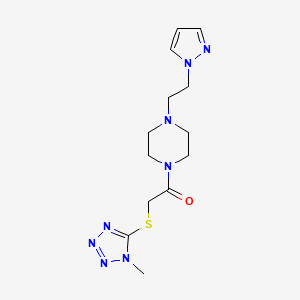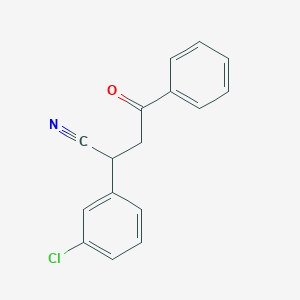
2-(3-Chlorophenyl)-4-oxo-4-phenylbutanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(3-Chlorophenyl)-4-oxo-4-phenylbutanenitrile” is an organic compound containing a nitrile group (-CN), a ketone group (C=O), a phenyl group (a ring of 6 carbon atoms, often represented as -Ph), and a chlorophenyl group (a phenyl group with a chlorine atom attached) .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The nitrile group could undergo reactions such as hydrolysis, reduction, or Grignard reactions. The ketone could be involved in reactions such as nucleophilic addition or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Cyclization and Oxidative Processes
A study describes an efficient method for preparing 2-(3-oxoindolin-2-ylidene)acetonitriles from 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles. This process involves nucleophilic intramolecular cyclization and the oxidation of the aniline moiety, enhancing yields and expanding reaction scope (Aksenov et al., 2022).
Structural and Spectroscopic Characterization
DFT and TD-DFT/PCM calculations were conducted to determine the structural parameters of related compounds, including their molecular structure, spectroscopic characteristics, and NLO (Non-Linear Optical) properties. This study provides insight into the electronic interactions and stabilization energies of similar molecules (Wazzan, Al-Qurashi, & Faidallah, 2016).
Arylation via Suzuki Cross-Coupling
Research shows that 2-bromo-4-chlorophenyl-2-bromobutanoate and its derivatives can be synthesized via a Pd-catalyzed Suzuki cross-coupling reaction. This study is significant for understanding the reactivity and electronic properties of these compounds, as well as their non-linear optical properties (Nazeer et al., 2020).
Luminescent Platinum(II) Complexes
A series of luminescent mono- and binuclear cyclometalated platinum(II) complexes were synthesized to examine fluid- and solid-state interactions. These complexes are significant in understanding luminescence in fluid solution at room temperature (Lai et al., 1999).
Antitumor Activity and Molecular Docking
The antitumor activity of certain substituted 2-benzylidenebutane-1,3-dione and 2-hydrazonobutane-1,3-dione analogues was evaluated. Molecular docking studies were performed, offering insights into their potential biological applications (Al-Suwaidan et al., 2015).
Advanced Oxidation Process
An advanced oxidation process based on the Cr(III)/Cr(VI) redox cycle was studied, focusing on the oxidative degradation of aqueous organic pollutants like 4-chlorophenol. This process is essential for understanding the oxidation mechanisms at different pH levels (Bokare & Choi, 2011).
Antibacterial Activity of Compounds
The synthesis and evaluation of various compounds for their antibacterial activity against gram-positive and gram-negative bacteria were conducted. The study is crucial for developing new antibacterial agents in the pharmaceutical industry (Desai et al., 2008).
Dielectric Properties of Derivative Thin Films
The AC electrical conductivity and dielectrical properties of certain derivative thin films were determined, highlighting their potential in electronic applications (Zeyada, El-Taweel, El-Nahass, & El-Shabaan, 2016).
Baker’s Yeast-Mediated Reduction for PPARα Ligands
The reduction of certain oxoesters by baker’s yeast to produce enantiomerically pure alcohols was studied, important for the synthesis of potential PPARα ligands (Perrone et al., 2004).
Safety And Hazards
properties
IUPAC Name |
2-(3-chlorophenyl)-4-oxo-4-phenylbutanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO/c17-15-8-4-7-13(9-15)14(11-18)10-16(19)12-5-2-1-3-6-12/h1-9,14H,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRLOMJLIOGRXDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(C#N)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)-4-oxo-4-phenylbutanenitrile | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(4-fluorophenyl)-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acrylamide](/img/structure/B2719637.png)
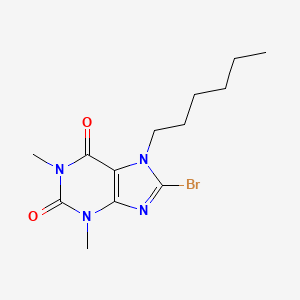
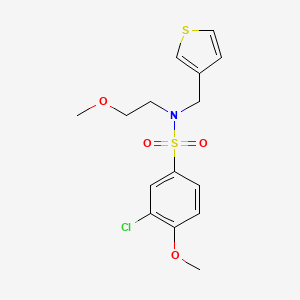
![6-oxo-1-phenyl-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxamide](/img/structure/B2719644.png)
![3-(2-fluorophenyl)-8-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/no-structure.png)
![2-Amino-2-[3-(3-fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2719648.png)
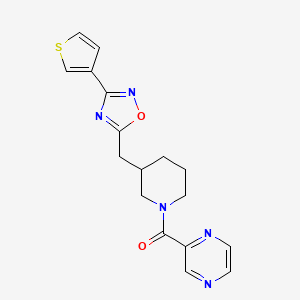
![2-(2-{3-[(4-chlorophenyl)methyl]-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}phenoxy)acetamide](/img/structure/B2719650.png)
![Ethyl 4-(2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2719651.png)
![Methyl 1-benzyl-3-(4-methoxyphenyl)-4,6-dioxo-5-[3-(trifluoromethyl)phenyl]octahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2719652.png)
![4-[(Z)-amino(hydroxyimino)methyl]benzoic acid](/img/structure/B2719653.png)
